
(3-(Fluoromethyl)azetidin-1-yl)(pyrrolidin-2-yl)methanone
Overview
Description
Scientific Research Applications
Synthesis and Structural Characterization
A study by Huang et al. (2021) focused on the synthesis, crystal structure, and DFT study of boric acid ester intermediates with benzene rings, which are structurally related to "(3-(Fluoromethyl)azetidin-1-yl)(pyrrolidin-2-yl)methanone". The compounds were synthesized via a three-step substitution reaction and characterized using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures were further analyzed using density functional theory (DFT), revealing insights into their physicochemical properties (Huang et al., 2021).
Catalytic and Biological Applications
Malik and Khan (2014) synthesized a series of novel compounds with potential as sodium channel blockers and anticonvulsant agents. Their study demonstrated the efficacy of these compounds in the maximal electroshock (MES) test, identifying one compound with significant potency and a protective index much higher than the reference drug phenytoin. This research highlights the potential therapeutic applications of structurally related compounds (Malik & Khan, 2014).
Antimicrobial and Antitubercular Activities
Chandrashekaraiah et al. (2014) explored the synthesis of azetidinone analogues and evaluated their antimicrobial and antitubercular activities. The newly synthesized analogues demonstrated significant activity against bacterial and fungal strains, offering predictions for designing further antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
properties
IUPAC Name |
[3-(fluoromethyl)azetidin-1-yl]-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN2O/c10-4-7-5-12(6-7)9(13)8-2-1-3-11-8/h7-8,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQUCZGDKHULGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CC(C2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-Hydroxyethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1477646.png)
![8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1477647.png)

![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1477651.png)

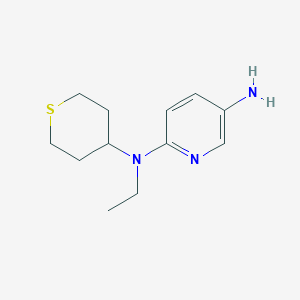
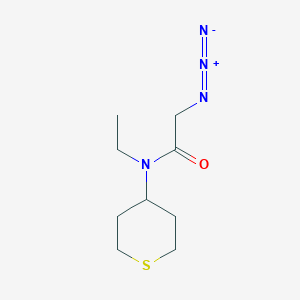
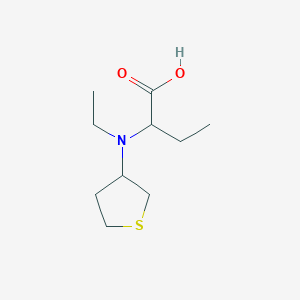
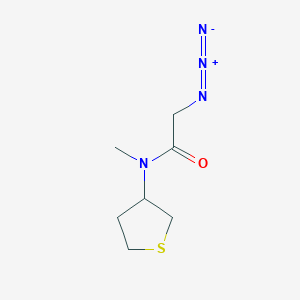

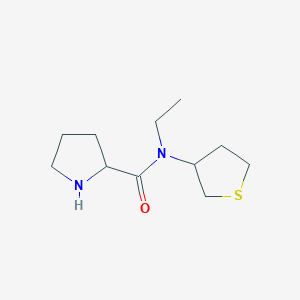
![9-Hydroxy-6-oxa-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1477666.png)
![2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477667.png)